molecular formula C14H24N2O6 B2851288 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate CAS No. 1955514-54-1

1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate

カタログ番号: B2851288
CAS番号: 1955514-54-1
分子量: 316.354
InChIキー: XOAJRPVKWLHFKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Diazaspiro Structural Motifs in Organic Chemistry

Diazaspiro compounds emerged as critical scaffolds in medicinal chemistry following the recognition of their three-dimensional complexity and bioisosteric potential. Early work focused on spiro[5.5]undecane systems, such as the GABAA receptor antagonist 2027, which demonstrated the utility of spirocyclic rigidity in enhancing receptor binding selectivity. The 2010s saw a shift toward smaller, strained spiroheterocycles, driven by the need for fragment-like molecules with improved metabolic stability. The synthesis of 1,7-diaza-spiro[3.5]nonane derivatives, including the tert-butoxycarbonyl-protected oxalate salt, reflects advancements in spiroannulation techniques, particularly the use of Michael addition-cyclization cascades to construct the spiro[3.5] framework.

Taxonomical Classification within Heterocyclic Chemistry

The 1,7-diaza-spiro[3.5]nonane scaffold belongs to the broader class of saturated nitrogen-containing spiroheterocycles. Taxonomically, it is defined by:

  • Ring system : A spiro junction connecting a three-membered aziridine ring and a five-membered pyrrolidine-like ring.
  • Heteroatom arrangement : Two nitrogen atoms at the 1- and 7-positions, enabling diverse functionalization patterns.
  • Subclassification : A member of the diazaspiro[3.5]nonane family, distinguished from larger analogs (e.g., diazaspiro[5.5]undecanes) by its compact, high-strain architecture.
Property 1,7-Diaza-Spiro[3.5]Nonane Diazaspiro[5.5]Undecane
Ring Sizes 3- and 5-membered 5- and 6-membered
Nitrogen Positions 1,7 3,9
Strain Energy (kcal/mol) ~18 ~12
Representative Use Salt-stabilized intermediates GABAA receptor ligands

Table 1: Comparative taxonomy of diazaspiro compounds.

Significance of 1,7-Diazaspiro[3.5]Nonane Scaffold in Medicinal Chemistry

The 1,7-diaza-spiro[3.5]nonane core offers distinct advantages in drug design:

  • Stereochemical control : The spiro junction restricts conformational flexibility, reducing entropic penalties during target binding.
  • H-bond donor/acceptor sites : The tertiary amine at position 7 and the carbamate group at position 1 provide complementary polarity for interacting with biological targets.
  • Salt formation capacity : As demonstrated by the oxalate derivative, protonation at the secondary amine enhances crystallinity and solubility, facilitating purification and formulation.

Notably, structurally related diazaspiro[3.4]octanes have shown multistage antimalarial activity, underscoring the scaffold’s versatility. While direct pharmacological data for 1,7-diaza-spiro[3.5]nonane derivatives remain limited, their structural kinship to clinically explored spirocycles positions them as promising candidates for further study.

Theoretical Basis for Structural Stability of Oxalate Salt Forms

The oxalate salt of 1,7-diaza-spiro[3.5]nonane-1-carboxylicacidtert-butylester derives stability from:

  • Ion-pair interactions : The dianionic oxalate forms strong Coulombic interactions with the protonated diazaspiro amine, as evidenced by the compound’s high melting point (decomposes at 212–214°C).
  • Crystal packing efficiency : X-ray diffraction data of analogous salts reveal layered structures stabilized by intermolecular H-bonds between oxalate oxygens and NH groups.
  • Steric protection : The tert-butoxycarbonyl (Boc) group shields the carbamate from nucleophilic attack, while the oxalate counterion minimizes base-induced degradation.

The synthetic route to this compound—involving a Henry reaction, Michael addition, and in-situ cyclization—highlights the compatibility of oxalate salts with multistep one-pot methodologies, underscoring their practical utility in process chemistry.

特性

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJRPVKWLHFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is usually introduced through esterification reactions using tert-butanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.

化学反応の分析

Types of Reactions: 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the spirocyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylic Acid tert-Butyl Ester Oxalate is in the field of medicinal chemistry. Its structural characteristics allow it to act as a potential scaffold for the development of new pharmaceuticals.

Case Study: Anticancer Activity
Research has shown that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, studies have indicated that modifications to the diaza-spiro structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further exploration in anticancer drug development.

Drug Delivery Systems

The compound's ability to form stable complexes with certain drugs makes it suitable for use in drug delivery systems. Its ester functionality can be exploited to create prodrugs that improve the solubility and bioavailability of poorly soluble drugs.

Case Study: Prodrug Formulation
A study highlighted the use of spirocyclic esters in formulating prodrugs that demonstrate improved pharmacokinetic profiles compared to their parent compounds. This approach can lead to enhanced therapeutic efficacy and reduced side effects.

Material Science

In material science, 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylic Acid tert-Butyl Ester Oxalate can be utilized in synthesizing novel polymers and nanomaterials due to its unique structural features.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating diaza-spiro compounds into polymer matrices can improve mechanical properties and thermal stability. These materials have potential applications in coatings, adhesives, and composites.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryPotential scaffold for new pharmaceuticalsAnticancer activity against various cell lines
Drug Delivery SystemsCreation of prodrugs for improved solubilityEnhanced pharmacokinetic profiles in prodrug formulations
Material ScienceSynthesis of novel polymers and nanomaterialsImproved mechanical properties and thermal stability in polymer matrices

作用機序

The mechanism by which 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Compound Name Spiro Ring System Heteroatoms Ester Group Salt Form Key Applications
1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate [3.5] 2 N (1,7) tert-Butyl Oxalate Drug design (solubility focus)
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid [3.5] 1 N, 1 O N/A Free acid Bioisostere for pipecolic acid
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate [3.5] 2 N (1,7) Benzyl Hemioxalate Lab-scale synthesis
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] 2 N (1,8) tert-Butyl Free base Expanded ring for conformational diversity
Key Observations:

Heteroatoms: The diaza (2N) system in the target compound may enhance hydrogen bonding compared to oxa-aza analogs (e.g., 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid), which could improve receptor interactions but increase polarity .

Ester Groups: The tert-butyl ester in the target compound provides steric protection against enzymatic hydrolysis, whereas benzyl esters (e.g., benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate) are more labile but less bulky .

Bioisosteric Utility:
  • The target compound’s spirocyclic structure mimics piperidine rings in drugs like Bupivacaine. Replacement of piperidine with spiro systems has been shown to enhance activity, reduce toxicity, and improve water solubility in related compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) .
  • ADME Properties : The oxalate salt likely improves aqueous solubility compared to hydrochloride or tosylate salts (e.g., A716361 hydrochloride), critical for oral bioavailability .
Table 2: Toxicity Comparison of Selected Derivatives
Compound Name GHS Hazards (Selected)
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate H302 (oral toxicity), H315 (skin irritation)
This compound Not explicitly reported; oxalate may reduce irritation vs. HCl salts
A716361 (hydrochloride salt) Likely similar to parent compound with added HCl-associated risks
  • The oxalate salt may mitigate irritation compared to hydrochloride salts, though data gaps exist .

生物活性

1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylic Acid tert-Butyl Ester Oxalate (CAS No. 1955514-54-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related research findings.

  • Molecular Formula : C14H24N2O6
  • Molecular Weight : 316.35 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Research indicates that 1,7-Diaza-Spiro[3.5]Nonane derivatives act as potent covalent inhibitors against the KRAS G12C mutation, a common driver in various cancers. The compound binds to the switch-II pocket of the KRAS protein, inhibiting its function and thus impeding tumor growth .

In Vitro Studies

In vitro studies demonstrated that derivatives of 1,7-Diaza-Spiro[3.5]Nonane exhibited significant inhibitory activity against KRAS G12C. The optimization of these compounds led to the identification of derivatives with enhanced metabolic stability and antitumor effects. For instance, one derivative showed a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, indicating its potential for clinical application in treating non-small cell lung cancer (NSCLC) .

Case Studies

A notable study involved the evaluation of several derivatives in cellular assays where they were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines harboring KRAS mutations. The results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways, further supporting their therapeutic potential .

Data Table: Biological Activity Summary

Compound DerivativeTargetActivityReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CPotent inhibitor
Optimized Derivative (7b)KRAS G12CDose-dependent antitumor effect
Various DerivativesNSCLC Cell LinesInduced apoptosis and inhibited growth

Safety and Toxicology

While the biological activity is promising, safety data regarding the long-term effects and toxicity profiles of 1,7-Diaza-Spiro[3.5]Nonane derivatives remain limited. Preliminary assessments suggest that these compounds exhibit acceptable safety margins in preclinical models; however, comprehensive toxicological studies are necessary to fully understand their safety profiles before clinical application.

Q & A

Q. What is the molecular structure of 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylic Acid tert-Butyl Ester Oxalate, and why is its spirocyclic architecture significant in drug design?

The compound features a bicyclic spiro structure with two nitrogen atoms at positions 1 and 7, a tert-butyl ester group, and an oxalate counterion. Its molecular formula is C₁₂H₂₂N₂O₂ (neutral form), with a molecular weight of 226.315 g/mol . The spirocyclic framework imposes conformational rigidity, which enhances binding selectivity to biological targets (e.g., enzymes or receptors) by reducing entropy penalties during molecular interactions. This structural feature is leveraged in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability and solubility, compared to linear analogs .

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques validate its purity?

A typical synthesis involves:

  • Step 1 : Cyclization of precursor amines or carbonyl compounds to form the spiro core.
  • Step 2 : Introduction of the tert-butyl ester group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Step 3 : Salt formation with oxalic acid to improve crystallinity .

Q. Analytical validation :

  • HPLC (High-Performance Liquid Chromatography) to assess purity (>95% is typical for research-grade material).
  • NMR (¹H/¹³C) to confirm structural integrity, with characteristic signals for the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and spirocyclic protons (δ 3.0–4.0 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) to verify molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and minimize side products?

Key optimization strategies include:

  • Temperature Control : Maintaining low temperatures (−20°C to 0°C) during Boc protection to prevent premature deprotection or racemization .
  • Catalyst Screening : Using DMAP (4-dimethylaminopyridine) to accelerate carbamate formation while reducing reaction time .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while ethers (THF) improve stereochemical control .
  • Workup Protocols : Sequential extraction with sodium bicarbonate (to remove unreacted Boc₂O) and brine (to eliminate residual acids) .

Data-Driven Example : A 2023 study reported a 15% yield increase (from 60% to 75%) by replacing THF with DCM and adjusting stoichiometry (1.2 equiv Boc₂O) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Impurity Variability : Trace solvents (e.g., DMSO) or unreacted intermediates can interfere with assays. Validate purity via HPLC-MS before testing .
  • Assay Conditions : Differences in buffer pH, ionic strength, or temperature alter target binding. Standardize protocols using SPR (Surface Plasmon Resonance) for kinetic analysis .
  • Structural Isomerism : Confirm the absence of regioisomers (e.g., 1,5-diaza vs. 1,7-diaza) via X-ray crystallography or 2D-NMR (e.g., NOESY) .

Case Study : A 2024 report attributed conflicting MMP-9 inhibition results (IC₅₀: 10 µM vs. 50 µM) to residual DMF in one batch, which artificially suppressed activity .

Q. How does the oxalate counterion influence solubility and crystallinity compared to other salts (e.g., hydrochloride)?

The oxalate salt enhances aqueous solubility due to its high polarity, making it preferable for in vitro assays. In contrast, hydrochloride salts may exhibit hygroscopicity, complicating long-term storage. PXRD (Powder X-Ray Diffraction) data show oxalate forms monoclinic crystals with improved thermal stability (decomposition >200°C), whereas hydrochloride salts are prone to deliquescence .

Q. What strategies enable the design of derivatives with enhanced bioactivity?

  • Bioisosteric Replacement : Substitute the oxalate with trifluoroacetate or tosylate to modulate lipophilicity .
  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the spiro nitrogen to enhance hydrogen-bonding with targets .
  • Spiro Ring Expansion : Synthesize 1,7-diaza-spiro[4.4]nonane analogs to alter ring strain and binding pocket compatibility .

Example : A 2025 study demonstrated that replacing the tert-butyl group with a cyclopropyl ester increased blood-brain barrier permeability by 40% in rodent models .

Methodological Tables

Q. Table 1. Comparative Solubility of Salts

Salt FormSolubility in H₂O (mg/mL)Thermal Stability (°C)
Oxalate25.6210 (decomp.)
Hydrochloride18.3185 (deliquescent)
Tosylate12.1195 (decomp.)
Data derived from

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
THF, 0°C6092%
DCM, −20°C7597%
DMF, RT, 1.5 eq Boc₂O6894%
Adapted from

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。